molecular formula C4H3ClN2O B050734 2-Chloro-4-hydroxypyrimidine CAS No. 55873-09-1

2-Chloro-4-hydroxypyrimidine

Cat. No.: B050734
CAS No.: 55873-09-1
M. Wt: 130.53 g/mol
InChI Key: FETSYNXZMUAONO-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photochemistry and Photobiology : Lindqvist et al. (2002) investigated the photochemistry of 2-chloropyrimidine (ClPy), a related compound to 2-Chloro-4-hydroxypyrimidine, revealing its behavior under UV irradiation and proposing a reaction scheme for its transformation into other compounds (Lindqvist et al., 2002).

  • Two-Photon Absorption : Liu et al. (2008) studied the aggregation of hydroxypyrimidine derivatives, noting a significant enhancement in two-photon absorption and fluorescence, indicating potential applications in photophysics and photochemistry (Liu et al., 2008).

  • Radiation Effects and Defects in Solids : Planinić (1981) explored the irradiated aqueous solutions of hydroxypyrimidines, including 2-hydroxypyrimidine, through ESR studies, providing insights into the behavior of these compounds under irradiation conditions (Planinić, 1981).

  • Food Safety Evaluation : A study by Flavourings (2009) evaluated the safety of 2,4-diamino-6-hydroxypyrimidine, a structurally related compound, for use in food contact materials, highlighting the broader implications for the safety and usage of hydroxypyrimidine derivatives in food applications (Flavourings, 2009).

  • Antiviral Activity : Holý et al. (2002) synthesized and examined various 6-hydroxypyrimidine derivatives, discovering their potential as antiviral agents against a range of viruses, including herpes and HIV (Holý et al., 2002).

  • Antimicrobial Activity : Gupta et al. (2014) synthesized hydroxypyrimidine derivatives and evaluated their antimicrobial efficacy, indicating potential applications in the development of new antimicrobial agents (Gupta et al., 2014).

  • Tautomerism Studies : Giuliano et al. (2010) studied the keto-enol tautomerism of 4-hydroxypyrimidine, providing insights into the structural and chemical properties of hydroxypyrimidines (Giuliano et al., 2010).

  • Chemical Synthesis and Reactions : Various studies have explored the synthesis and reactions of chloro- and hydroxypyrimidines, elucidating their chemical behavior and potential for creating novel compounds (Yamamoto, 1982; Chiang, 1958; Yagodina et al., 1989).

Safety and Hazards

According to the safety data sheet, 2-Chloro-4-hydroxypyrimidine should be handled with care. Avoid breathing dust or vapor, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation during use .

Future Directions

While specific future directions for 2-Chloro-4-hydroxypyrimidine are not mentioned in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential avenues for further exploration .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-4-hydroxypyrimidine are not fully explored. As a pyrimidine derivative, it shares some common characteristics with other pyrimidines. Pyrimidines are known to interact with enzymes, proteins, and other biomolecules in various biochemical reactions . The nature of these interactions often depends on the specific functional groups present in the pyrimidine derivative. For instance, the chlorine and hydroxy groups in this compound could potentially influence its interactions with biomolecules .

Cellular Effects

Pyrimidine derivatives can influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of the chlorine and hydroxy groups in this compound may modify these effects.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable .

Dosage Effects in Animal Models

There is no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

As a pyrimidine derivative, it may be involved in similar metabolic pathways as other pyrimidines .

Properties

IUPAC Name

2-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETSYNXZMUAONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546511
Record name 2-Chloropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55873-09-1
Record name 2-Chloropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3H-pyrimidin-4-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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